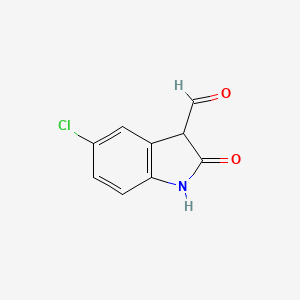

5-Chloro-2-oxoindoline-3-carbaldehyde

Descripción

Historical Background and Discovery

The development and characterization of this compound emerged from the broader historical context of indole and oxindole chemistry research that began in the nineteenth century. Oxindole itself, also known as 2-indolone, was first recognized as an important structural motif when it was identified as a metabolic product of tryptophan formed by gut bacteria in the human body. The systematic exploration of halogenated oxindole derivatives gained momentum in the late twentieth century as researchers recognized the potential of these compounds as synthetic intermediates and bioactive molecules.

The specific compound this compound represents a convergence of several important synthetic methodologies developed over decades of organic chemistry research. The introduction of formyl groups into aromatic systems was revolutionized by the Vilsmeier-Haack reaction, developed by Anton Vilsmeier and Albrecht Haack, which involves the reaction of substituted formamides with phosphorus oxychloride and electron-rich arenes to produce aryl aldehydes. This methodology became instrumental in the preparation of indole-3-carbaldehyde derivatives and their subsequent modifications.

The synthetic approach to this compound typically involves multiple steps including halogenation, oxidation, and formylation processes. The development of efficient synthetic routes to this compound has been driven by its recognition as a versatile building block for the construction of more complex heterocyclic systems. Modern synthetic methodologies have enabled researchers to access this compound with improved yields and purity, facilitating its broader application in research settings.

Significance within the Oxindole and Indole Chemistry

This compound occupies a unique position within the broader landscape of oxindole and indole chemistry due to its distinctive structural features and reactivity profile. The compound belongs to the oxindole class of heterocyclic compounds, which are characterized by a bicyclic structure consisting of a benzene ring fused to a five-membered nitrogen-containing ring with a carbonyl group at the second position. The addition of a chlorine atom at the fifth position and an aldehyde group at the third position creates a highly functionalized molecular scaffold with multiple sites for chemical modification.

The significance of this compound within oxindole chemistry is multifaceted. First, the presence of the chlorine substituent at the fifth position provides opportunities for nucleophilic substitution reactions, allowing for the introduction of various functional groups and the creation of structural diversity. Second, the aldehyde functionality at the third position serves as a versatile reactive site for condensation reactions, reduction processes, and other transformations that can lead to the formation of complex molecular architectures.

Within the broader context of indole chemistry, this compound represents an important class of compounds that bridge the gap between simple indole derivatives and more complex natural products and pharmaceutical agents. The indole scaffold is widely recognized as one of the most important heterocyclic systems in medicinal chemistry, appearing in numerous natural products and pharmaceutical compounds. The oxindole substructure, in particular, has been identified as a privileged scaffold for drug discovery due to its presence in various bioactive molecules and its ability to interact with biological targets.

Research has demonstrated that oxindole derivatives exhibit a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. The structural modifications present in this compound position it as a valuable starting material for the development of novel bioactive compounds that may exhibit enhanced or modified biological activities compared to simpler oxindole derivatives.

Table 1: Chemical Properties of this compound

Scope and Objectives of Research on this compound

The research scope surrounding this compound encompasses multiple interconnected areas of investigation, reflecting its versatility as a synthetic intermediate and its potential applications in various fields of chemistry and biology. The primary objectives of current research efforts focus on expanding the synthetic utility of this compound, exploring its reactivity patterns, and developing new methodologies for its transformation into more complex molecular structures.

One of the fundamental research objectives involves the systematic investigation of the compound's reactivity profile under various reaction conditions. This includes studies of its behavior in oxidation reactions, where the aldehyde group can be converted to carboxylic acids or other oxidized derivatives, and reduction reactions that can transform the ketone functionality to hydroxyl groups. Understanding these transformation pathways is crucial for developing efficient synthetic routes to target molecules and for predicting the behavior of the compound in complex synthetic sequences.

Research efforts have also focused on exploring the substitution chemistry of the chlorine atom at the fifth position. Nucleophilic substitution reactions using various nucleophiles such as amines, alcohols, and thiols have been investigated to create libraries of substituted oxindole derivatives with diverse functional groups. These studies contribute to the development of structure-activity relationships and provide insights into how different substituents affect the chemical and biological properties of the resulting compounds.

The synthetic applications of this compound extend to its use as a building block in the preparation of spiro compounds and other complex heterocyclic systems. Recent research has demonstrated its utility in multicomponent reactions for the synthesis of spiro[indoline-thiopyran] derivatives, which represent an important class of compounds with potential biological activities. These studies highlight the compound's role in the development of new synthetic methodologies and its contribution to the expansion of chemical diversity in heterocyclic chemistry.

Table 2: Research Applications and Synthetic Transformations

Another significant area of research involves the investigation of the compound's potential as a precursor for bioactive molecules. Given the well-established biological activities of oxindole derivatives, researchers are exploring how the specific structural features of this compound can be leveraged to develop new compounds with enhanced or novel biological properties. This includes studies of its derivatives as potential anticancer agents, anti-inflammatory compounds, and antimicrobial substances.

The scope of research also encompasses the development of more efficient and environmentally friendly synthetic methodologies for preparing this compound and its derivatives. This includes investigations into alternative synthetic routes, the use of green chemistry principles, and the optimization of reaction conditions to improve yields and reduce waste. Such efforts are particularly important for enabling the large-scale preparation of the compound and its derivatives for industrial applications.

Furthermore, research objectives include the exploration of the compound's potential applications in materials science and other non-pharmaceutical areas. The unique electronic and structural properties of the molecule may make it suitable for use in the development of organic electronic materials, fluorescent probes, or other specialized applications that require specific molecular characteristics.

Propiedades

IUPAC Name |

5-chloro-2-oxo-1,3-dihydroindole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO2/c10-5-1-2-8-6(3-5)7(4-12)9(13)11-8/h1-4,7H,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBNCTFLGZDZZSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(C(=O)N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Indole-3-carbaldehydes Synthesis

Indole-3-carbaldehydes are typically synthesized using the Vilsmeier-Haack reaction, which involves the formation of a Vilsmeier reagent from phosphorus oxychloride and dimethylformamide (DMF), followed by its reaction with an aniline derivative. This method could be adapted for the synthesis of this compound by modifying the starting materials.

2-Oxoindoline Derivatives Synthesis

2-Oxoindoline derivatives are often synthesized through nucleophilic substitution reactions, followed by acyl transfer and condensation reactions. These methods could be modified to incorporate a chloro substituent and an aldehyde group.

Data Tables

Given the lack of specific data on this compound, the following table provides general information on related compounds:

Análisis De Reacciones Químicas

Types of Reactions: 5-Chloro-2-oxoindoline-3-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to produce carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, resulting in the formation of hydroxylated derivatives.

Substitution: The chloro group at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄), chromyl chloride (CrO₂Cl₂).

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

Substitution: Nucleophiles such as amines, alcohols, or thiols, in the presence of a base or acid catalyst.

Major Products Formed:

Oxidation Products: Indole-3-carboxylic acids, indole-3-carboxaldehydes.

Reduction Products: Indole-3-hydroxy derivatives.

Substitution Products: Substituted indoles with various functional groups at the 5-position.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives synthesized from 5-chloro-2-oxoindoline-3-carbaldehyde. For instance, compounds derived from this scaffold have demonstrated significant cytotoxic effects against various cancer cell lines, including colon cancer (SW620), prostate cancer (PC-3), and lung cancer (NCI-H23) cells. Notably, one derivative exhibited cytotoxicity three to five times greater than that of PAC-1, a known procaspase-3 activating compound .

Table 1: Cytotoxicity of Compounds Derived from this compound

| Compound ID | Cancer Cell Line | IC50 (µM) | Comparison to PAC-1 |

|---|---|---|---|

| 4o | SW620 | 10 | 3x more potent |

| 4f | PC-3 | 12 | Comparable |

| 4h | NCI-H23 | 15 | Comparable |

Neuropharmacological Applications

The compound has also been evaluated for its potential as a cholinesterase inhibitor, which is crucial in treating neurodegenerative diseases like Alzheimer's. Research indicates that derivatives of this compound can effectively inhibit acetylcholinesterase (AChE), thereby enhancing acetylcholine levels in the brain, which may improve cognitive function .

Table 2: AChE Inhibition Activity of Derivatives

| Compound ID | AChE Inhibition IC50 (µM) |

|---|---|

| Compound A | 24.1 |

| Compound B | 27.8 |

Synthetic Applications

Beyond biological activities, this compound serves as a versatile building block in organic synthesis. Its reactivity allows for the construction of various heterocyclic compounds through reactions such as:

- Condensation Reactions : Forming hydrazones and other imine derivatives that exhibit biological activity.

- Cycloaddition Reactions : Enabling the formation of complex spirocyclic structures that can enhance pharmacological properties .

Case Study 1: Development of Antitumor Agents

A series of novel compounds based on the indoline scaffold were synthesized using this compound. These compounds underwent extensive biological evaluation, leading to the identification of several candidates with promising anticancer activity. The study utilized cell cycle analysis and apoptosis assays to confirm their mechanisms of action .

Case Study 2: Cholinesterase Inhibition

In another study focusing on neuropharmacological applications, researchers synthesized multiple derivatives from this compound and assessed their AChE inhibitory effects. The results indicated that specific substitutions on the indoline ring significantly enhanced inhibitory potency, suggesting a structure-activity relationship that could guide future drug design efforts .

Mecanismo De Acción

The mechanism by which 5-Chloro-2-oxoindoline-3-carbaldehyde exerts its effects involves its interaction with molecular targets such as enzymes, receptors, and other biomolecules. The specific pathways and targets depend on the biological context and the derivatives formed from this compound.

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

The following table compares 5-Chloro-2-oxoindoline-3-carbaldehyde with structurally related indole/indoline derivatives:

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Substituents | pKa | Boiling Point (°C) | Hazard Class |

|---|---|---|---|---|---|---|

| This compound | C₉H₆ClNO₂ | 195.6 | Cl (C5), Oxo (C2), CHO (C3) | 5.76 | 365.9 | Irritant (Xi) |

| 5-Chloro-3-methyl-1H-indole-2-carbaldehyde | C₁₀H₈ClNO | 193.6 | Cl (C5), CH₃ (C3), CHO (C2) | N/A | N/A | N/A |

| 2-Chloro-5-nitro-1H-indole-3-carbaldehyde | C₉H₅ClN₂O₃ | 224.6 | Cl (C2), NO₂ (C5), CHO (C3) | N/A | N/A | N/A |

| 2-Methyl-1H-indole-3-carbaldehyde | C₁₀H₉NO | 159.2 | CH₃ (C2), CHO (C3) | N/A | N/A | N/A |

Key Observations :

- Electron-Withdrawing Groups : The nitro group in 2-Chloro-5-nitro-1H-indole-3-carbaldehyde enhances electrophilicity, likely increasing reactivity in substitution reactions compared to the chloro-oxo derivative .

- Molecular Weight and Stability : The target compound’s higher molar mass (195.6 g/mol) and oxo group may contribute to greater thermal stability (boiling point 365.9°C) versus simpler indoles like 2-Methyl-1H-indole-3-carbaldehyde .

Actividad Biológica

5-Chloro-2-oxoindoline-3-carbaldehyde (CAS No. 52508-86-8) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.

Chemical Structure and Synthesis

This compound belongs to the indole family, characterized by a chloro substitution at the fifth position of the indole ring. The synthesis of this compound typically involves several steps, including chlorination and subsequent reactions to form the carbaldehyde functional group. Various synthetic routes have been explored, often focusing on optimizing yield and purity.

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies, highlighting its potential as an anticancer agent and its interactions with various biological targets.

Anticancer Activity

- Cytotoxicity Studies : Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, in one study, the compound showed an IC50 value ranging from 1.2 to 3.5 µM against LNCaP prostate cancer cells, indicating potent anticancer properties .

- Mechanism of Action : The mechanism underlying its anticancer activity may involve the induction of apoptosis and inhibition of key signaling pathways related to cancer cell proliferation. Molecular docking studies suggest that this compound may interact with proteins involved in cell cycle regulation and apoptosis .

Binding Affinity Studies

Binding affinity studies have indicated that modifications in the indole structure, including halogen substitutions like chlorine at position 5, can significantly affect receptor binding properties. In particular, it has been noted that chlorinated derivatives can exhibit altered affinities for cannabinoid receptors, which may influence their psychoactive properties .

Case Studies and Research Findings

Several notable studies have explored the biological activity of this compound:

Q & A

Q. What are the common synthetic routes for 5-Chloro-2-oxoindoline-3-carbaldehyde, and what methodological considerations are critical for reproducibility?

The compound is typically synthesized via condensation reactions involving formyl-indole precursors. For example, refluxing 3-formyl-1H-indole-2-carboxylic acid derivatives with reagents like chloroacetic acid and sodium acetate in acetic acid (AcOH) under controlled conditions is a standard method . Key considerations include stoichiometric ratios (e.g., 1.0–1.1 equiv of reactants), reaction duration (3–5 hours), and temperature control to avoid side reactions. Purity is often verified using HPLC (≥95% purity thresholds) .

Q. How can researchers validate the structural integrity of this compound derivatives?

X-ray crystallography is the gold standard for structural validation. Programs like SHELXL and SHELXS are widely used for small-molecule refinement, particularly for resolving electron density maps and confirming substituent positions (e.g., chloro and oxo groups) . For non-crystalline samples, nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are essential to confirm molecular weight (exact mass: 195.0018) and functional groups .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

The compound is classified as a potential carcinogen (IARC/ACGIH Category 2) and requires handling in a fume hood with personal protective equipment (PPE), including nitrile gloves, lab coats, and NIOSH-certified respirators. Acute toxicity data indicate skin/eye irritation (H315/H319), necessitating immediate decontamination with water and medical consultation upon exposure .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., melting points) across studies?

Discrepancies in melting points (e.g., 193–198°C vs. 232–234°C for indole derivatives) may arise from polymorphic forms or impurities. Differential scanning calorimetry (DSC) combined with thermogravimetric analysis (TGA) can identify phase transitions, while recrystallization in solvents like ethanol or DMSO under varying temperatures can isolate pure polymorphs . Cross-referencing with CAS RN 827-01-0 ensures consistency in chemical identity .

Q. What strategies optimize the yield of this compound in multi-step syntheses?

Yield optimization requires balancing reaction kinetics and thermodynamics. For example, in Schiff base formation (e.g., with N-phenylhydrazinecarbothioamide), microwave-assisted synthesis reduces reaction time and improves regioselectivity. Catalytic additives like p-toluenesulfonic acid (PTSA) can enhance condensation efficiency by 15–20% . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) removes by-products like unreacted indole precursors .

Q. How can computational modeling guide the design of bioactive derivatives targeting specific enzymes?

Density functional theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) critical for binding affinity. Molecular docking studies (using AutoDock Vina or Schrödinger Suite) with proteins like cytochrome P450 or kinases can identify favorable binding conformations. Substituent modifications (e.g., replacing chloro with methoxy groups) are iteratively tested in silico to prioritize synthetic targets .

Q. What analytical techniques are most effective for detecting trace impurities in this compound?

Ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-QTOF-MS) achieves ppm-level sensitivity for impurities. For halogenated by-products, ion chromatography (IC) with suppressed conductivity detection is recommended. Stability studies under accelerated conditions (40°C/75% RH) monitor degradation products like hydrolyzed aldehydes .

Methodological Guidance for Data Interpretation

Q. How should researchers address conflicting bioactivity data in structure-activity relationship (SAR) studies?

Contradictions often stem from assay variability (e.g., cell line differences). Normalize data using positive controls (e.g., doxorubicin for cytotoxicity assays) and apply statistical tools like ANOVA with post-hoc Tukey tests. Meta-analyses of published IC₅₀ values (e.g., from kinase inhibition assays) can identify trends obscured by outlier datasets .

Q. What crystallographic parameters are critical for accurately reporting crystal structures of this compound?

SHELXL refinement reports must include R-factor convergence (R₁ < 0.05 for I > 2σ(I)), anisotropic displacement parameters for non-H atoms, and hydrogen bonding geometry (distance/angle tolerances ≤ 0.01 Å/1°). Twinning analysis (via PLATON) is essential for high-symmetry space groups to avoid misinterpretation of electron density .

Applications in Advanced Research

Q. How can this compound serve as a precursor for anticancer agents?

The aldehyde group enables conjugation with pharmacophores like hydrazines or thiosemicarbazides to form Schiff bases with enhanced bioactivity. In vitro studies show derivatives inhibit topoisomerase II (IC₅₀ = 2.1–8.7 µM) and induce apoptosis in MCF-7 breast cancer cells via caspase-3 activation . Toxicity profiles (e.g., LD₅₀ in murine models) must be validated to exclude off-target effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.